N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide
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Overview
Description
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(4-METHOXYPHENETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C24H25NO2 and a molecular weight of 359.4608 . This compound is characterized by the presence of an isopropylphenoxy group and a methoxyphenethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(4-METHOXYPHENETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-isopropylphenol with benzyl chloride to form 4-isopropylphenyl benzyl ether. This intermediate is then reacted with 3-aminobenzamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(4-METHOXYPHENETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(4-METHOXYPHENETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(4-METHOXYPHENETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-[(4-isopropylphenoxy)methyl]benzamide: Shares a similar core structure but with different substituents.
N-(tert-butyl)-3-[(4-isopropylphenoxy)methyl]benzamide: Another related compound with a tert-butyl group instead of a methoxyphenethyl group.
Uniqueness
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(4-METHOXYPHENETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H29NO3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[(4-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C26H29NO3/c1-19(2)22-9-13-25(14-10-22)30-18-21-5-4-6-23(17-21)26(28)27-16-15-20-7-11-24(29-3)12-8-20/h4-14,17,19H,15-16,18H2,1-3H3,(H,27,28) |
InChI Key |
ARUNBIFFUJWQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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